4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a hydroxybenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 2-hydroxybenzoic acid under specific reaction conditions. One common method includes:
Condensation Reaction: The reaction between 4,6-dimethylpyrimidine-2-amine and 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation and ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-benzoquinone.
Reduction: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-aminobenzoic acid.
Substitution: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-nitrobenzoic acid or 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-bromobenzoic acid.
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and as an additive in materials science.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Molecular Targets: Targets include enzymes involved in metabolic pathways, such as dihydrofolate reductase, which is crucial for DNA synthesis.
Pathways Involved: The inhibition of dihydrofolate reductase disrupts the folate pathway, leading to reduced synthesis of nucleotides and impaired cell division.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the pyrimidine ring and dimethyl substitutions.
4,6-Dimethylpyrimidine-2-amine: Lacks the hydroxybenzoic acid moiety.
2-Hydroxy-4,6-dimethylpyrimidine: Similar structure but lacks the amino group.
Uniqueness
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is unique due to its combined structural features of a pyrimidine ring with dimethyl substitutions and a hydroxybenzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-5-8(2)15-13(14-7)16-9-3-4-10(12(18)19)11(17)6-9/h3-6,17H,1-2H3,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUTJKALQCJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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